[3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone
Description
[3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone: is a synthetic organic compound characterized by its unique structure, which includes a difluoroethyl group, a methylazetidine ring, and a methylpyrrole moiety
Properties
IUPAC Name |
[3-(2,2-difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2N2O/c1-12(6-10(13)14)7-16(8-12)11(17)9-4-3-5-15(9)2/h3-5,10H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQKFZRJKVBFLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)C2=CC=CN2C)CC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable amine and an alkyl halide under basic conditions.
Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethylating agent such as 2,2-difluoroethyl triflate.
Coupling with Methylpyrrole: The final step involves coupling the azetidine intermediate with a methylpyrrole derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be performed on the carbonyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, tetrahydrofuran (THF), reflux.
Substitution: Nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., DMSO), elevated temperatures.
Major Products Formed
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs, particularly those targeting central nervous system disorders or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the agrochemical industry as a precursor for the synthesis of novel pesticides or herbicides.
Mechanism of Action
The mechanism of action of [3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the azetidine and pyrrole rings contribute to its overall stability and reactivity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone
- [3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-ethylpyrrol-2-yl)methanone
- [3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-3-yl)methanone
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct physicochemical properties. The presence of the difluoroethyl group enhances its lipophilicity and metabolic stability, while the azetidine ring provides rigidity and the pyrrole ring offers potential sites for further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
